L-valine

Catalog No.
S546551
CAS No.
72-18-4
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-valine

CAS Number

72-18-4

Product Name

L-valine

IUPAC Name

(2S)-2-amino-3-methylbutanoic acid

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1

InChI Key

KZSNJWFQEVHDMF-BYPYZUCNSA-N

SMILES

CC(C)C(C(=O)O)N

Solubility

Insoluble in common neutral solvents.
Very slightly soluble in alcohol; insoluble in ether
Solubility in water at 0 °C: 83.4 g/L; at 25 °C: 88.5 g/L; at 50 °C: 96.2 g/L; at 65 °C: 102.4 g/L
In water, 5.85X10+4 mg/L at 25 °C
58.5 mg/mL

Synonyms

L-Valine; Valine; NSC 76038; NSC-76038; NSC76038; Valina; EC 200-773-6;

Canonical SMILES

CC(C)C(C(=O)O)N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N

Description

The exact mass of the compound Valine is 117.079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 58500 mg/l (at 25 °c)insoluble in common neutral solvents.very slightly soluble in alcohol; insoluble in ethersolubility in water at 0 °c: 83.4 g/l; at 25 °c: 88.5 g/l; at 50 °c: 96.2 g/l; at 65 °c: 102.4 g/lin water, 5.85x10+4 mg/l at 25 °c58.5 mg/mlsoluble in water; insoluble in etherinsoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760111. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain. It belongs to the ontological category of L-alpha-amino acid zwitterion in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Protein Structure and Function

Valine is one of the 20 building blocks of proteins. Its side chain, composed of three carbon atoms, contributes to the protein's overall structure and function. Research explores how valine's positioning within a protein sequence influences protein folding, stability, and interaction with other molecules []. Understanding these interactions is vital for deciphering protein function in health and disease.

Source

Branched-Chain Amino Acid (BCAA) Metabolism

Valine belongs to the group of Branched-Chain Amino Acids (BCAAs) alongside Leucine and Isoleucine. Research investigates how valine is synthesized, metabolized, and interacts with other BCAAs within the body. This knowledge sheds light on nutrient requirements, muscle protein synthesis, and energy metabolism, particularly during exercise or stress conditions [].

Source

Valine Supplementation and Health Benefits

Studies explore the potential health benefits of valine supplementation. Researchers investigate its impact on muscle growth, exercise performance, blood sugar control, and even neurological function. Additionally, valine's role in specific diseases like liver disease and sickle cell disease is being explored.

Note

More research is needed to confirm the efficacy of valine supplementation for various health conditions.

Microbial Production of Valine

With the growing demand for valine in animal feed and potentially as a dietary supplement, research is dedicated to developing efficient methods for its production. Scientists are exploring the use of engineered microbes like E. coli and Corynebacterium glutamicum to produce valine in a controlled and cost-effective way.

Source

L-valine is an essential branched-chain amino acid, classified as a non-polar aliphatic amino acid. Its chemical structure is represented by the formula C5H11NO2C_5H_{11}NO_2, and it is also known by various synonyms such as (2S)-2-amino-3-methylbutanoic acid and L-alpha-amino-beta-methylbutyric acid. First isolated from casein in 1901 by Hermann Emil Fischer, L-valine is crucial for protein biosynthesis in humans, as the body cannot synthesize it and must obtain it through dietary sources such as meat, dairy, soy products, and legumes .

Valine plays a multifaceted role in the body:

  • Protein synthesis

    As a building block of proteins, valine is essential for tissue growth, repair, and enzyme function.

  • Muscle metabolism

    During exercise, valine serves as a fuel source for skeletal muscles. It helps maintain blood sugar levels and prevents muscle breakdown.

  • Immune function

    Valine may contribute to a healthy immune system by supporting the production of white blood cells.

  • Increased ammonia levels

    High valine intake can overwhelm the body's ability to process it, leading to a buildup of ammonia, a potentially neurotoxic waste product.

  • Gastrointestinal issues

    Excessive valine intake may cause nausea, vomiting, and diarrhea.

  • Transamination: L-valine undergoes transamination to form alpha-ketoisovalerate, which is then converted into isobutyryl-CoA via oxidative decarboxylation. This reaction is catalyzed by branched-chain alpha-ketoacid dehydrogenase complex .
  • Catabolism: The catabolic pathway of L-valine leads to the production of succinyl-CoA, which can enter the citric acid cycle, thus contributing to energy metabolism .
  • Synthesis of Derivatives: L-valine can react at its amino or carboxyl groups to form various derivatives, which may have different biological activities .

L-valine plays a significant role in several biological processes:

  • Muscle Growth and Repair: As a branched-chain amino acid, L-valine promotes muscle protein synthesis and tissue repair, making it particularly important for athletes and individuals engaged in resistance training .
  • Energy Production: It serves as a substrate for gluconeogenesis, providing energy during periods of fasting or intense exercise .
  • Neurotransmitter Regulation: L-valine influences neurotransmitter synthesis and may affect mood and cognitive function through its role in amino acid metabolism .

L-valine can be synthesized through various methods:

  • Microbial Fermentation: Bacteria such as Corynebacterium glutamicum are used to ferment sugars into L-valine, making this method environmentally friendly and efficient .
  • Chemical Synthesis: Racemic L-valine can be synthesized through the bromination of isovaleric acid followed by amination of the resulting alpha-bromo derivative .
  • Enzymatic Synthesis: Enzymatic methods using specific aminotransferases can produce L-valine from precursor compounds like pyruvate .

L-valine has diverse applications across multiple fields:

  • Nutritional Supplements: Commonly found in dietary supplements aimed at athletes for muscle recovery and performance enhancement .
  • Pharmaceuticals: Used in formulations for parenteral nutrition and as a precursor in the synthesis of certain drugs, including penicillin derivatives .
  • Animal Feed: Added to animal feed to promote growth and improve feed efficiency in livestock .

Research indicates that L-valine interacts with various biological systems:

  • Insulin Sensitivity: Studies show that lower levels of serum L-valine are associated with improved insulin sensitivity in animal models, suggesting its potential role in metabolic disorders like diabetes .
  • Neurotransmitter Interaction: It may influence the levels of neurotransmitters such as serotonin and dopamine, impacting mood regulation and cognitive functions .

L-valine is part of a group of branched-chain amino acids that includes leucine and isoleucine. Here’s a comparison highlighting its uniqueness:

CompoundStructureUnique Features
L-ValineC5H11NO2Essential for muscle growth; promotes energy metabolism
L-LeucineC6H13NO2Stronger effect on muscle protein synthesis; regulates blood sugar levels
L-IsoleucineC6H13NO2Important for hemoglobin synthesis; involved in immune function

Unlike leucine and isoleucine, which have more pronounced effects on muscle protein synthesis, L-valine primarily supports energy production and muscle recovery without significantly altering glucose metabolism directly.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Solid

Color/Form

Leaflets from water + alcohol
White, crystalline solid

XLogP3

-2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

117.078978594 g/mol

Monoisotopic Mass

117.078978594 g/mol

Boiling Point

Sublimes

Heavy Atom Count

8

Density

1.23 g/cu cm at 25 °C

LogP

-2.26
log Kow = -2.26
-2.26

Decomposition

When heated to decomposition, it emits toxic fumes of /nitric oxides/.

Appearance

Solid powder

Melting Point

315 °C (closed capillary)
MP: 315 °C with decomposition (D-Valine (natural isomer))
MP: 293 °C with decomposition (L-Valine)
295 - 300 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HG18B9YRS7

Related CAS

25609-85-2

Drug Indication

Promotes mental vigor, muscle coordination, and calm emotions. May also be of use in a minority of patients with hepatic encephalopathy and in some with phenylketonuria.

Therapeutic Uses

A branched-chain essential amino acid that has stimulant activity. It promotes muscle growth and tissue repair. It is a precursor in the penicillin biosynthetic pathway.
It is used as a dietary supplement. It is also an ingredient of several preparations that have been promoted for disorders of the liver.
Branched chain amino acid (BCAA)-enriched protein or amino acid mixtures and, in some cases, BCAA alone, have been used in the treatment of a variety of metabolic disorders. These amino acids have received considerable attention in efforts to reduce brain uptake of aromatic amino acids and to raise low circulating levels of BCAA in patients with chronic liver disease and encephalopathy. They have also been used in parenteral nutrition of patients with sepsis and other abnormalities.

Pharmacology

L-valine is a branched-chain essential amino acid (BCAA) that has stimulant activity. It promotes muscle growth and tissue repair. It is a precursor in the penicillin biosynthetic pathway. Valine is one of three branched-chain amino acids (the others are leucine and isoleucine) that enhance energy, increase endurance, and aid in muscle tissue recovery and repair. This group also lowers elevated blood sugar levels and increases growth hormone production. Supplemental valine should always be combined with isoleucine and leucine at a respective milligram ratio of 2:1:2. It is an essential amino acid found in proteins; important for optimal growth in infants and for growth in children and nitrogen balance in adults. The lack of L-valine may influence the growth of body, cause neuropathic obstacle, anaemia. It has wide applications in the field of pharmaceutical and food industry.
Valine is an aliphatic and extremely hydrophobic essential amino acid in humans related to leucine, Valine is found in many proteins, mostly in the interior of globular proteins helping to determine three-dimensional structure. A glycogenic amino acid, valine maintains mental vigor, muscle coordination, and emotional calm. Valine is obtained from soy, cheese, fish, meats and vegetables. Valine supplements are used for muscle growth, tissue repair, and energy. (NCI04)

Mechanism of Action

(Applies to Valine, Leucine and Isoleucine) This group of essential amino acids are identified as the branched-chain amino acids, BCAAs. Because this arrangement of carbon atoms cannot be made by humans, these amino acids are an essential element in the diet. The catabolism of all three compounds initiates in muscle and yields NADH and FADH2 which can be utilized for ATP generation. The catabolism of all three of these amino acids uses the same enzymes in the first two steps. The first step in each case is a transamination using a single BCAA aminotransferase, with a-ketoglutarate as amine acceptor. As a result, three different a-keto acids are produced and are oxidized using a common branched-chain a-keto acid dehydrogenase, yielding the three different CoA derivatives. Subsequently the metabolic pathways diverge, producing many intermediates. The principal product from valine is propionylCoA, the glucogenic precursor of succinyl-CoA. Isoleucine catabolism terminates with production of acetylCoA and propionylCoA; thus isoleucine is both glucogenic and ketogenic. Leucine gives rise to acetylCoA and acetoacetylCoA, and is thus classified as strictly ketogenic. There are a number of genetic diseases associated with faulty catabolism of the BCAAs. The most common defect is in the branched-chain a-keto acid dehydrogenase. Since there is only one dehydrogenase enzyme for all three amino acids, all three a-keto acids accumulate and are excreted in the urine. The disease is known as Maple syrup urine disease because of the characteristic odor of the urine in afflicted individuals. Mental retardation in these cases is extensive. Unfortunately, since these are essential amino acids, they cannot be heavily restricted in the diet; ultimately, the life of afflicted individuals is short and development is abnormal The main neurological problems are due to poor formation of myelin in the CNS.
Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/
The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/

Vapor Pressure

0.00000003 [mmHg]

Other CAS

72-18-4

Absorption Distribution and Excretion

Absorbed from the small intestine by a sodium-dependent active-transport process.
Blood and tissue concentrations of branched chain amino acids (BCAA) are altered by several disease and abnormal physiological states, including diabetes mellitus, liver dysfunction, starvation, protein-calorie malnutrition, alcoholism, and obesity. These and other conditions sometimes produce drastic alterations in plasma pools of BCAA. /Amino acids/
Although the free amino acids dissolved in the body fluids are only a very small proportion of the body's total mass of amino acids, they are very important for the nutritional and metabolic control of the body's proteins. ... Although the plasma compartment is most easily sampled, the concentration of most amino acids is higher in tissue intracellular pools. Typically, large neutral amino acids, such as leucine and phenylalanine, are essentially in equilibrium with the plasma. Others, notably glutamine, glutamic acid, and glycine, are 10- to 50-fold more concentrated in the intracellular pool. Dietary variations or pathological conditions can result in substantial changes in the concentrations of the individual free amino acids in both the plasma and tissue pools.
After ingestion, proteins are denatured by the acid in the stomach, where they are also cleaved into smaller peptides by the enzyme pepsin, which is activated by the increase in stomach acidity that occurs on feeding. The proteins and peptides then pass into the small intestine, where the peptide bonds are hydrolyzed by a variety of enzymes. These bond-specific enzymes originate in the pancreas and include trypsin, chymotrypsins, elastase, and carboxypeptidases. The resultant mixture of free amino acids and small peptides is then transported into the mucosal cells by a number of carrier systems for specific amino acids and for di- and tri-peptides, each specific for a limited range of peptide substrates. After intracellular hydrolysis of the absorbed peptides, the free amino acids are then secreted into the portal blood by other specific carrier systems in the mucosal cell or are further metabolized within the cell itself. Absorbed amino acids pass into the liver, where a portion of the amino acids are taken up and used; the remainder pass through into the systemic circulation and are utilized by the peripheral tissues. /Amino acids/
Protein secretion into the intestine continues even under conditions of protein-free feeding, and fecal nitrogen losses (ie, nitrogen lost as bacteria in the feces) may account for 25 percent of the obligatory loss of nitrogen. Under this dietary circumstance, the amino acids secreted into the intestine as components of proteolytic enzymes and from sloughed mucosal cells are the only sources of amino acids for the maintenance of the intestinal bacterial biomass. ... Other routes of loss of intact amino acids are via the urine and through skin and hair loss. These losses are small by comparison with those described above, but nonetheless may have a significant impact on estimates of requirements, especially in disease states. /Amino acids/
For more Absorption, Distribution and Excretion (Complete) data for L-Valine (8 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic
The branched-chain amino acids (BCAA) -- leucine, isoleucine, and valine -- differ from most other indispensable amino acids in that the enzymes initially responsible for their catabolism are found primarily in extrahepatic tissues. Each undergoes reversible transamination, catalyzed by a branched-chain aminotransferase (BCAT), and yields alpha-ketoisocaproate (KIC, from leucine), alpha-keto-beta-methylvalerate (KMV, from isoleucine), and alpha-ketoisovalerate (KIV, from valine). Each of these ketoacids then undergoes an irreversible, oxidative decarboxylation, catalyzed by a branchedchain ketoacid dehydrogenase (BCKAD). The latter is a multienzyme system located in mitochondrial membranes. The products of these oxidation reactions undergo further transformations to yield acetyl CoA, propionyl CoA, acetoacetate, and succinyl CoA; the BCAA are thus keto- and glucogenic.
Once the amino acid deamination products enter the tricarboxylic acid (TCA) cycle (also known as the citric acid cycle or Krebs cycle) or the glycolytic pathway, their carbon skeletons are also available for use in biosynthetic pathways, particularly for glucose and fat. Whether glucose or fat is formed from the carbon skeleton of an amino acid depends on its point of entry into these two pathways. If they enter as acetyl-CoA, then only fat or ketone bodies can be formed. The carbon skeletons of other amino acids can, however, enter the pathways in such a way that their carbons can be used for gluconeogenesis. This is the basis for the classical nutritional description of amino acids as either ketogenic or glucogenic (ie, able to give rise to either ketones [or fat] or glucose). Some amino acids produce both products upon degradation and so are considered both ketogenic and glucogenic. /Amino acids/
... An NMR analysis was performed to identify the (13)C-labeled metabolites that are generated by astroglia-rich primary cultures (APC) during catabolism of U-(13)C-valine and that are subsequently released into the incubation medium. The results presented show that APC (1) are potently disposing of the valine contained in the incubation medium; (2) are capable of degrading valine to the tricarboxylic acid (TCA) cycle member succinyl-CoA; and (3) release into the extracellular milieu valine catabolites and compounds generated from them such as U-(13)C-2-oxoisovalerate, U-(13)C-3-hydroxyisobutyrate, U-(13)C-2-methylmalonate, [U-(13)C]isobutyrate, and [U-(13)C]propionate as well as several TCA cycle-dependent metabolites including lactate.
... Metabolism of branched-chain amino acids (BCAAs) was investigated in cultured cerebellar astrocytes in a superfusion paradigm employing (15)N-labeled leucine, isoleucine, or valine. Some cultures were exposed to pulses of glutamate (50 uM; 10 sec every 2 min; 75 min in total) to mimic conditions during glutamatergic synaptic activity ... Incorporation of (15)N into intracellular glutamate from (15)N-leucine, (15)N-isoleucine, or (15)N-valine amounted to about 40-50% and differed only slightly among the individual BCAAs. Interestingly, label (%) in glutamate from (15)N-valine was not decreased upon exposure to exogenous glutamate, which was in contrast to a marked decrease in labeling (%) from (15)N-leucine or (15)N-isoleucine. This suggests an up-regulation of transamination involving only valine during repetitive exposure to glutamate. It is suggested that valine in particular might have an important function as an amino acid translocated between neuronal and astrocytic compartments, a function that might be up-regulated during synaptic activity.
The activities of key enzymes in the valine catabolic pathway - branched-chain aminotransferase, branched-chain alpha-keto acid dehydrogenase complex, methacrylyl (MC)-coenzyme A (CoA) hydratase (crotonase), and 3-hydroxyisobutyryl-CoA (HIB-CoA) hydrolase - were measured in normal and cirrhotic human livers. Unlike rat liver, which does not contain branched-chain aminotransferase, the aminotransferase activity in the normal liver was measurable and is increased somewhat in cirrhosis of the human liver. The total activity of branched-chain alpha-keto acid dehydrogenase complex in the normal human liver was approximately 1% of that in rat liver, and 20% to 30% of the complex was in the active form in both normal and cirrhotic livers. Only the actual activity of the enzyme was significantly decreased by cirrhosis. These results suggest that human liver is less active than rat liver in the catabolism of branched-chain amino and alpha-keto acids. Activities of MC-CoA hydratase and HIB-CoA hydrolase in human liver were very high compared with that of branched-chain alpha-keto acid dehydrogenase complex, suggesting an important role for these enzymes in catabolism of a potentially toxic compound, MC-CoA, formed as an intermediate in the catabolism of valine and isobutyrate. Cirrhosis resulted in a significant decrease in HIB-CoA hydrolase activity but had no effect on the citrate synthase activity, suggesting that the decrease in HIB-CoA hydrolase activity does not reflect a general decrease in mitochondria but that it may contribute to cellular damage that culminates in liver failure.

Wikipedia

Valine
Chlorin

Drug Warnings

The aim of this study was to evaluate the compliance of the diet with limited branched-chain amino acids (BCAA) content in long-term observation of patients with maple syrup urine disease (MSUD). The study group consisted of 7 children at age of 1.5-18 years. Nutrition evaluation was based on current diet records from 3-4 days, every 3-4 months. ... Energy and content of most of the nutrients in proposed daily products lists were in agreement with RDI except calcium. Diet analysis at MSUD children revealed insufficient contents of: iron, zinc, copper, vitamin B1, B2, niacin and vitamin C (often below 90% RDI). /Branched chain amino acids/
Assays of the amino acid levels in 5,888 newborns and 20 subjects ranging in age from 1 to 20 years, suspected of metabolic diseases, revealed a case of "maple syrup urine disease" caused by disorders in the intermediate metabolism of valine, whose serum and urinary concentrations were followed up from the first days of life. This patient also showed frequent episodes of hypoglycemia. An early treatment with polyvitamins, minerals and trace elements for 18 months resulted in the partial reactivation of the deficient enzymatic systems and the return to normal of the serum and urinary valine and glucose values. Administration of the same treatment to patients over one year of age ... was much less effective, thus supporting the conclusion that the vitamins and minerals could be useful in the "maple syrup urine disease" only if they were administered immediately after the disease onset ...

Use Classification

Food additives -> Flavoring Agents
Cosmetics -> Antistatic; Hair conditioning

Methods of Manufacturing

Hydrolysis of proteins, synthesized by the reaction of ammonia with alpha-chloroisovaleric acid.

General Manufacturing Information

L-Valine: ACTIVE
Valine: ACTIVE
Available commercially as D-, L-, or DL-valine.[Lewis RJ Sr; Hawley's Condensed Chemical Dictionary 15th ed Wiley (2007)
The amino acids that are incorporated into mammalian protein are alpha-amino acids, with the exception of proline, which is an alpha-imino acid. This means that they have a carboxyl group, an amino nitrogen group, and a side chain attached to a central alpha-carbon. Functional differences among the amino acids lie in the structure of their side chains. In addition to differences in size, these side groups carry different charges at physiological pH (e.g., nonpolar, uncharged but polar, negatively charged, positively charged); some groups are hydrophobic (e.g., branched chain and aromatic amino acids) and some hydrophilic (most others). These side chains have an important bearing on the ways in which the higher orders of protein structure are stabilized and are intimate parts of many other aspects of protein function.

Analytic Laboratory Methods

Method: AOAC 960.47; Procedure: microbiological, turbidimetric and titrimetric methods; Analyte: valine; Matrix: vitamin preparations; Detection Limit: not provided.
Method: AOAC 994.12; Procedure: performic acid oxidation with acid hydrolysis-sodium metabisulfite method; Analyte: valine; Matrix: feeds; Detection Limit: not provided.

Interactions

... High dietary levels of leucine suppressed the growth of rats fed a low protein diet, and the growth suppression could be prevented by supplementation with isoleucine and valine.
It has been well established that the branched chain amino acids (BCAA) compete with other large neutral amino acids (LNAA, particularly tryptophan and tyrosine) for membrane transport. Although the BCAA do not act as direct precursors for neurotransmitters, they can affect transport of certain LNAA across the blood-brain barrier, and thereby influence central nervous system concentrations of certain neurotransmitters.
Alterations of motor behavioral patterns and monoamine contents in the discrete /male Wistar/ rat brain areas after acute paraquat exposure (3, 5, 10, 20 mg/kg, sc) ... showed that paraquat at the doses of 5, 10, and 20 mg/kg significantly reduced locomotive, stereotypic, and rotational behaviors. Significant decreases of norepinephrine (NE) contents in cortex and hypothalamus, as well as striatal contents of dopamine (DA) and its acidic metabolites, were detected ... L-valine (200 mg/kg, ip) significantly attenuated paraquat-induced toxicity at moderate dose (5 mg/kg) but not at high dose (20 mg/kg)...

Dates

Modify: 2023-08-15
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3: Wang X, Zhang H, Quinn PJ. Production of L-valine from metabolically engineered Corynebacterium glutamicum. Appl Microbiol Biotechnol. 2018 May;102(10):4319-4330. doi: 10.1007/s00253-018-8952-2. Epub 2018 Mar 29. Review. PubMed PMID: 29594358.
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